molecular formula C21H16N4O2S B2697375 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile CAS No. 2320725-92-4

2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile

Cat. No. B2697375
M. Wt: 388.45
InChI Key: AQKCFTUPURPXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C21H16N4O2S and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-({6-[(3-Methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile represents a class of heterocyclic compounds with potential scientific research applications. Although specific literature directly addressing this compound was not found, research on related thiazolo[3,2-a]pyrimidine derivatives and thiazolopyrimidin-4-yl compounds suggests a broad interest in these compounds for their synthetic methods and potential biological activities.

Research on thiazolo[3,2-a]pyrimidine derivatives has demonstrated the synthesis of novel compounds with significant anti-inflammatory activities. For instance, the synthesis and characterization of new polyimides derived from pyridine-containing aromatic dianhydride monomers suggest that these compounds exhibit good thermal stability and mechanical properties, alongside low dielectric constants, making them potentially useful in various scientific and industrial applications (Xiaolong Wang et al., 2006). This highlights the compound's relevance in materials science research.

Biological Activities

Further research into thiazolo[3,2-a]pyrimidine derivatives has uncovered their potential for biological activity. Various studies have synthesized these derivatives to test for anti-inflammatory and antimicrobial activities. For instance, Patel and Patel (2017) synthesized thiazolidinones and azetidinones derivatives from chalcone, evaluating their antibacterial and antifungal activities, indicating a broad interest in these compounds for developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

properties

IUPAC Name

2-[[6-[(3-methylphenyl)methyl]-5,7-dioxo-1,7a-dihydro-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-5-4-6-15(9-14)11-25-20(26)19-18(13-28-23-19)24(21(25)27)12-17-8-3-2-7-16(17)10-22/h2-9,13,19,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBHDRKQDNTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3C(=CSN3)N(C2=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile

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